![molecular formula C19H19N3O B4407122 N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide, also known as BPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCC is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide acts as a tubulin polymerization inhibitor, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Advantages and Limitations for Lab Experiments
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal candidate for drug discovery and development. However, this compound has limitations, including its poor solubility and stability, which can affect its efficacy in vivo.
Future Directions
For N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neuroprotection. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(13-6-1-2-7-13)20-15-9-5-8-14(12-15)18-21-16-10-3-4-11-17(16)22-18/h3-5,8-13H,1-2,6-7H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZKEXKNMCXGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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